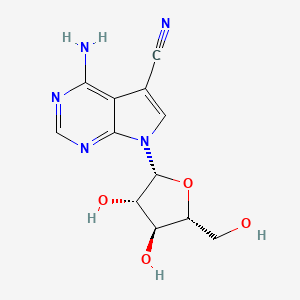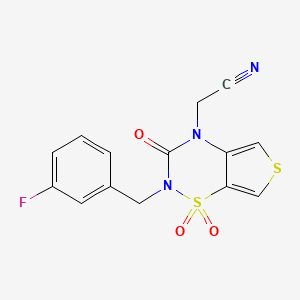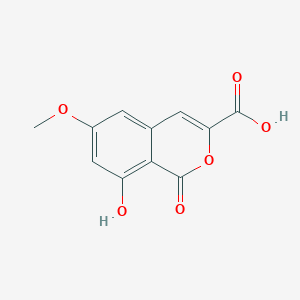
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane is an organic compound characterized by the presence of long alkyl chains attached to a cyclohexane ring through thioether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane typically involves the following steps:
Preparation of Octadecylthiol: Octadecylthiol can be synthesized by the reduction of octadecyl disulfide using reducing agents such as lithium aluminum hydride.
Formation of Cyclohexane Derivative: The cyclohexane derivative can be prepared by the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride to form 3-(2-bromoethyl)cyclohexanone.
Thioether Formation: The final step involves the reaction of 3-(2-bromoethyl)cyclohexanone with octadecylthiol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of surfactants and lubricants.
Chemistry: Employed in the study of thioether chemistry and as a model compound for understanding the behavior of long alkyl chains.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of 1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane involves its interaction with molecular targets through its thioether linkages and long alkyl chains. These interactions can affect the compound’s solubility, reactivity, and ability to form micelles or other aggregates in solution. The pathways involved may include hydrophobic interactions and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Octadecylthio)cyclohexane: Similar structure but with only one thioether linkage.
1,3-Bis(octadecylthio)cyclohexane: Similar structure but with thioether linkages at different positions on the cyclohexane ring.
Octadecylthiol: Contains only the thioether group without the cyclohexane ring.
Uniqueness
1-(Octadecylthio)-3-(2-(octadecylthio)ethyl)cyclohexane is unique due to the presence of two long alkyl chains attached to a cyclohexane ring through thioether linkages. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and industry.
Eigenschaften
CAS-Nummer |
31098-14-3 |
|---|---|
Molekularformel |
C44H88S2 |
Molekulargewicht |
681.3 g/mol |
IUPAC-Name |
1-octadecylsulfanyl-3-(2-octadecylsulfanylethyl)cyclohexane |
InChI |
InChI=1S/C44H88S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-41-38-43-36-35-37-44(42-43)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42H2,1-2H3 |
InChI-Schlüssel |
JIIHLVXSBCEXML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCCC1CCCC(C1)SCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



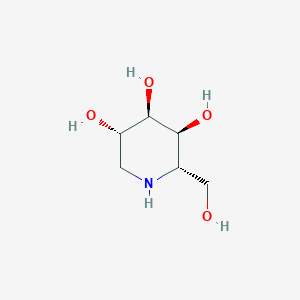
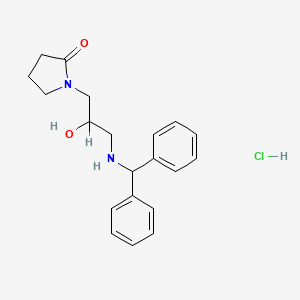


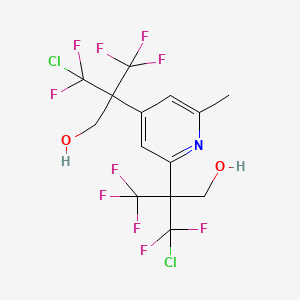

![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)
